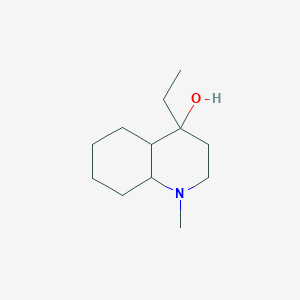
4-Ethyl-1-methyldecahydro-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-methyldecahydroquinolin-4-ol is a chemical compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The unique structure of 4-Ethyl-1-methyldecahydroquinolin-4-ol makes it an interesting subject for research and development in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyldecahydroquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-hydroxy-2-quinolones with ethene-1,2,3,4-tetracarbonitrile can yield quinoline derivatives . Additionally, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are some of the green and sustainable methods employed in the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production of 4-Ethyl-1-methyldecahydroquinolin-4-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as one-pot reactions, the use of ionic liquids, and photocatalytic synthesis are employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1-methyldecahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group allows it to participate in reactions typical of alcohols and phenols .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while reduction can produce quinoline alcohols .
Aplicaciones Científicas De Investigación
4-Ethyl-1-methyldecahydroquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities that make it valuable in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-methyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as alcohol dehydrogenase, which plays a role in the metabolism of various substrates . The compound’s biological activity is attributed to its ability to bind to and modulate the activity of these enzymes and other molecular targets.
Comparación Con Compuestos Similares
4-Ethyl-1-methyldecahydroquinolin-4-ol can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
1,2,3,4-Tetrahydroisoquinolines: These analogs also possess a heterocyclic structure and are known for their diverse biological activities.
The uniqueness of 4-Ethyl-1-methyldecahydroquinolin-4-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
54924-05-9 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
4-ethyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C12H23NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h10-11,14H,3-9H2,1-2H3 |
Clave InChI |
IRKJQSTYOJWFMW-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCN(C2C1CCCC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12895164.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
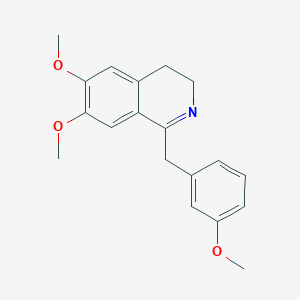

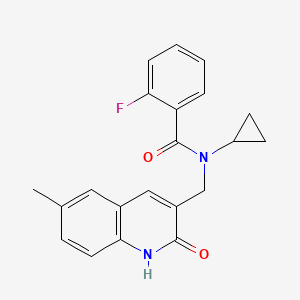
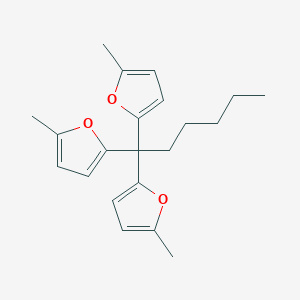
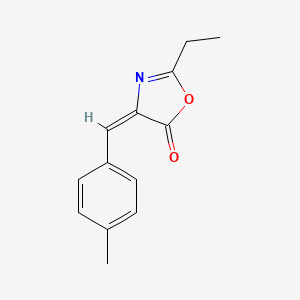
![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)

